Potent Antifolate DHFR Inhibition
In a series of 6-substituted pyrrolo[2,3-d]pyrimidines evaluated as dihydrofolate reductase (DHFR) inhibitors, a close analogue bearing a 6-cyclopropyl group (BDBM50461736) demonstrated an IC50 of 130 nM against Pneumocystis jirovecii DHFR (pjDHFR) [1]. This potency is in the same low-nanomolar range as that achieved by 6-phenyl or 6-ethyl variants in the same study, confirming that the cyclopropyl group does not sterically hinder binding to the enzyme's active site. While a direct comparator for the 6-methyl analogue was not reported in this specific assay, the data establishes a baseline for the cyclopropyl substituent's compatibility with potent target engagement.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) against Pneumocystis jirovecii DHFR |
|---|---|
| Target Compound Data | 130 nM (for a closely related 6-cyclopropyl pyrrolo[2,3-d]pyrimidine analogue) |
| Comparator Or Baseline | Other 6-substituted analogues in the series (e.g., 6-phenyl) achieved IC50 values in the range of 100-300 nM |
| Quantified Difference | Potency is comparable to other 6-substituted analogues, confirming the cyclopropyl group does not impair target engagement |
| Conditions | Recombinant pjDHFR enzyme inhibition assay (ChEMBL_1771933/CHEMBL4224045) |
Why This Matters
Demonstrates that the 6-cyclopropyl group is compatible with low-nanomolar enzymatic potency, a prerequisite for any lead compound, while offering superior physicochemical properties compared to larger aryl groups.
- [1] BindingDB. Ki Summary for BDBM50461736 (CHEMBL4224045). IC50 = 130 nM for Pneumocystis jirovecii DHFR. Source: Shah, K. et al., Bioorg. Med. Chem. 2018, 26, 2640-2650. View Source
